N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 2272-83-5
VCID: VC0124718
InChI: InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1
SMILES: CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

CAS No.: 2272-83-5

Reference Standards

VCID: VC0124718

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide - 2272-83-5

CAS No. 2272-83-5
Product Name N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Standard InChI InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1
Standard InChIKey ZZGMTCKULVMTDB-CABZTGNLSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C
SMILES CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Canonical SMILES CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Synonyms N-[(1S,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylacetamide; [R-(R*,S*)]-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylacetamide; , L-erythro-N-(β-Hydroxy-α-methylphenethyl)-N-methylacetamide; N-Acetylephedrine;
PubChem Compound 6451383
Last Modified Nov 11 2021
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